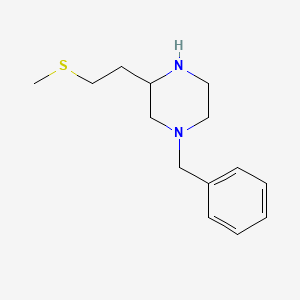

N4-Benzyl-2-(methylthioethyl)piperazine

Description

BenchChem offers high-quality N4-Benzyl-2-(methylthioethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-Benzyl-2-(methylthioethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(2-methylsulfanylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2S/c1-17-10-7-14-12-16(9-8-15-14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJCLLHVCSLTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648053 | |

| Record name | 1-Benzyl-3-[2-(methylsulfanyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660862-41-9 | |

| Record name | 1-Benzyl-3-[2-(methylsulfanyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N4-Benzyl-2-(methylthioethyl)piperazine for CNS Drug Discovery

Abstract

The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, valued for its ability to interact with a multitude of neurological targets and its favorable pharmacokinetic properties.[1] This technical guide delves into the potential of a novel investigational compound, N4-Benzyl-2-(methylthioethyl)piperazine , as a promising candidate for CNS therapeutic development. While direct experimental data for this specific molecule is not yet publicly available, this document provides a comprehensive roadmap for its synthesis, characterization, and evaluation. By leveraging established synthetic methodologies and drawing parallels from structurally related benzylpiperazine analogs, we outline a strategic approach to unlock its therapeutic potential. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols and a robust framework for advancing N4-Benzyl-2-(methylthioethyl)piperazine from a conceptual molecule to a preclinical candidate.

Introduction: The Rationale for N4-Benzyl-2-(methylthioethyl)piperazine in CNS Drug Discovery

The benzylpiperazine moiety is a well-established pharmacophore in CNS drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antidepressant, antipsychotic, and neuroprotective effects.[2][3] The strategic incorporation of a benzyl group can enhance blood-brain barrier (BBB) penetration, a critical attribute for any CNS-active compound.[2] Furthermore, modifications to the piperazine ring and the benzyl substituent allow for fine-tuning of receptor binding affinity and selectivity.

Our interest in the novel structure of N4-Benzyl-2-(methylthioethyl)piperazine stems from the convergence of several promising structural motifs. The N-benzylpiperazine core is a known scaffold for potent ligands of the sigma-1 (σ1) receptor and inhibitors of histone deacetylase 6 (HDAC6), both of which are compelling targets for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5] The 2-(methylthioethyl) substituent at the C2 position of the piperazine ring introduces a flexible, lipophilic side chain that can potentially engage in unique interactions within the binding pockets of these targets, potentially leading to enhanced affinity and selectivity.

This guide will first propose a viable synthetic route to N4-Benzyl-2-(methylthioethyl)piperazine. Subsequently, we will detail a comprehensive battery of in vitro and in vivo assays to thoroughly characterize its pharmacological profile, including its potential as a σ1 receptor modulator and HDAC6 inhibitor.

Synthesis of N4-Benzyl-2-(methylthioethyl)piperazine: A Proposed Synthetic Pathway

The synthesis of the target compound can be approached through a convergent strategy, involving the preparation of the key intermediate, 2-(methylthioethyl)piperazine, followed by N-benzylation.

Synthesis of the 2-(methylthioethyl)piperazine Intermediate

The synthesis of this intermediate can be achieved via a two-step process starting from piperazine and 2-chloroethyl methyl sulfide.

Step 1: N-Alkylation of Piperazine with 2-Chloroethyl Methyl Sulfide

This reaction introduces the methylthioethyl side chain onto one of the nitrogen atoms of the piperazine ring. To favor mono-alkylation, a large excess of piperazine is used.

-

Reaction Scheme:

-

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5.0 equivalents) in a suitable solvent such as acetonitrile or ethanol.

-

Add a base, such as potassium carbonate (2.0 equivalents), to the solution to act as an acid scavenger.

-

Slowly add 2-chloroethyl methyl sulfide (1.0 equivalent) to the stirred solution at room temperature.[6]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-(methylthio)ethyl)piperazine.

-

Step 2: Isomer Separation (if necessary)

The initial alkylation may result in a mixture of N1 and N4 substituted piperazines. While the symmetry of piperazine might favor a single product, isomeric separation via column chromatography might be necessary to isolate the desired 2-(methylthioethyl)piperazine.

N-Benzylation of the Piperazine Intermediate

The final step involves the introduction of the benzyl group onto the remaining secondary amine of the piperazine ring. This can be achieved through either direct N-alkylation or reductive amination.

Method A: Direct N-Alkylation with Benzyl Halide

-

Reaction Scheme:

-

Step-by-Step Protocol:

-

Dissolve 2-(methylthioethyl)piperazine (1.0 equivalent) in an anhydrous solvent like acetonitrile or DMF in a round-bottom flask under a nitrogen atmosphere.[7]

-

Add a base such as potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents).[7]

-

Add benzyl chloride (1.1 equivalents) dropwise to the suspension at room temperature.[8]

-

Heat the reaction mixture to 50-80°C and monitor by TLC.[7]

-

After completion, cool the mixture, filter the salts, and concentrate the filtrate.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N4-Benzyl-2-(methylthioethyl)piperazine.

-

Method B: Reductive Amination with Benzaldehyde

This method offers a milder alternative to direct alkylation and can be performed in a one-pot procedure.[9]

-

Reaction Scheme:

-

Step-by-Step Protocol:

-

Dissolve 2-(methylthioethyl)piperazine (1.0 equivalent) and benzaldehyde (1.1 equivalents) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.[10]

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[10]

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.[10]

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

DOT Diagram: Synthetic Workflow

Caption: Proposed synthetic routes to N4-Benzyl-2-(methylthioethyl)piperazine.

Physicochemical Properties and In Silico ADME-Tox Prediction

Prior to extensive in vitro and in vivo testing, a comprehensive in silico evaluation can provide valuable insights into the drug-like properties of N4-Benzyl-2-(methylthioethyl)piperazine. Various computational tools can predict key absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) parameters.[11]

Table 1: Predicted Physicochemical and ADME Properties

| Property | Predicted Value | Significance in CNS Drug Discovery |

| Molecular Weight ( g/mol ) | ~264.4 | Below 450 Da is generally preferred for BBB penetration. |

| LogP (o/w) | 2.5 - 3.5 | Optimal lipophilicity for balancing solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower TPSA is associated with better BBB permeability. |

| Hydrogen Bond Donors | 0 | Favorable for passive diffusion across membranes. |

| Hydrogen Bond Acceptors | 2 | Within the acceptable range for drug-likeness. |

| Blood-Brain Barrier Permeability | Likely Permeable | A critical prerequisite for a CNS-active drug. |

| hERG Inhibition | Low to Moderate Risk | Important for assessing potential cardiotoxicity. |

| Cytochrome P450 Inhibition | To be determined | Predicts potential for drug-drug interactions. |

Note: These values are estimations and require experimental validation.

Pharmacological Evaluation: A Roadmap for Characterization

Based on the structural features of N4-Benzyl-2-(methylthioethyl)piperazine, a focused pharmacological evaluation should be conducted to elucidate its mechanism of action and therapeutic potential. The primary hypothesized targets are the σ1 receptor and HDAC6.

In Vitro Assays

4.1.1. Sigma-1 (σ1) Receptor Binding Assay

This assay will determine the affinity of the compound for the σ1 receptor.

-

Principle: A competitive radioligand binding assay is used, where the test compound competes with a known radiolabeled σ1 receptor ligand (e.g., [³H]-(+)-pentazocine) for binding to receptor preparations from a suitable tissue source (e.g., guinea pig brain membranes).[12]

-

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize guinea pig brain tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and store at -80°C.[13]

-

Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of N4-Benzyl-2-(methylthioethyl)piperazine, and a fixed concentration of the radioligand.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[13]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.[12]

-

Washing: Wash the filters multiple times with ice-cold wash buffer.[12]

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Table 2: Representative σ1 Receptor Binding Affinities of Benzylpiperazine Analogs

| Compound | Ki (nM) for σ1 Receptor | Reference |

| Analog A | 1.6 | [5] |

| Analog B | 5.7 | [5] |

| Analog C | 8.8 | [5] |

| Haloperidol (Reference) | 1.6 | [5] |

4.1.2. Histone Deacetylase 6 (HDAC6) Inhibition Assay

This assay will quantify the inhibitory activity of the compound against HDAC6.

-

Principle: A fluorometric assay is used that measures the deacetylation of a specific HDAC6 substrate. The deacetylated product is then acted upon by a developer to produce a fluorescent signal.

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare the HDAC6 assay buffer, substrate, and developer solution as per the kit manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add the HDAC6 enzyme, varying concentrations of N4-Benzyl-2-(methylthioethyl)piperazine, and the HDAC6 substrate.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Development: Add the developer solution to each well and incubate at 37°C for 10-15 minutes to generate the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC6 inhibition for each concentration of the test compound and determine the IC50 value.

-

Table 3: Representative HDAC6 Inhibitory Activities of Benzylpiperazine Analogs

| Compound | IC50 (µM) for HDAC6 | Reference |

| Analog X | 0.11 | [9] |

| Analog Y | 0.33 | [9] |

| Analog Z | 0.58 | [9] |

DOT Diagram: Hypothesized Signaling Pathways

Caption: Hypothesized signaling pathways for N4-Benzyl-2-(methylthioethyl)piperazine.

4.1.3. In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This assay will assess the potential of the compound to cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive diffusion.[2]

-

Principle: The PAMPA system consists of a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution that mimics the BBB. The test compound is added to the donor well, and after an incubation period, the concentration in the acceptor well is measured.

-

Step-by-Step Protocol:

-

Plate Preparation: Hydrate the membrane of the donor plate with the brain lipid solution.

-

Compound Preparation: Prepare a solution of N4-Benzyl-2-(methylthioethyl)piperazine in a suitable buffer.

-

Assay Setup: Add the compound solution to the donor wells and buffer to the acceptor wells.

-

Incubation: Sandwich the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Data Analysis: Calculate the permeability coefficient (Pe) of the compound.

-

In Vivo Assays

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and behavioral effects.

4.2.1. Forced Swim Test (Mouse Model of Depression)

This test is a widely used model to screen for antidepressant activity.[12]

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Individually place each mouse into the cylinder for a 6-minute session.

-

Record the entire session with a video camera.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep its head above water.

-

Administer N4-Benzyl-2-(methylthioethyl)piperazine at various doses prior to the test and compare the immobility time to a vehicle-treated control group. A significant reduction in immobility time suggests antidepressant-like effects.

-

4.2.2. Elevated Plus Maze (Rodent Model of Anxiety)

This test is used to assess anxiety-like behavior in rodents.[14]

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).[14]

-

Procedure:

-

Place the animal in the center of the maze, facing an open arm.[14]

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the session with a video camera.

-

Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm.

-

An increase in the time spent in and the number of entries into the open arms after drug administration, compared to a vehicle control, indicates anxiolytic-like effects.

-

Conclusion and Future Directions

N4-Benzyl-2-(methylthioethyl)piperazine represents a novel and rationally designed molecule with significant potential for CNS drug discovery. Its unique structural features suggest a promising pharmacological profile, potentially as a modulator of the σ1 receptor and an inhibitor of HDAC6. The synthetic and analytical roadmap provided in this guide offers a clear and actionable framework for its synthesis and comprehensive evaluation.

The successful characterization of this compound could lead to the development of a novel therapeutic agent for a range of debilitating neurological and psychiatric disorders. Future work should focus on the execution of the proposed experimental plan, followed by lead optimization studies to further enhance its potency, selectivity, and pharmacokinetic properties. The journey from a conceptual molecule to a clinical candidate is long and challenging, but the strategic approach outlined herein provides a solid foundation for the exploration of N4-Benzyl-2-(methylthioethyl)piperazine as a next-generation CNS therapeutic.

References

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00081]

- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op200173b]

- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00106]

- 2-Chloroethyl methyl sulfide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10965]

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35859864/]

- Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. [URL: https://www.bioassaysys.com/Parallel-Artificial-Membrane-Permeability-Assay-BBB-Kit.html]

- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11568]

- Forced Swim Test in Mice. UCSF IACUC. [URL: https://iacuc.ucsf.edu/policies/forced-swim-test-mice]

- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. BenchChem. [URL: https://www.benchchem.

- Elevated Plus Maze for Mice. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2610332/]

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2018/03/Radioligand-Binding-Assay-Protocol.pdf]

- The role of histone deacetylase 6 (HDAC6) in neurodegeneration. Dovepress. [URL: https://www.dovepress.com/the-role-of-histone-deacetylase-6-hdac6-in-neurodegeneration-peer-reviewed-fulltext-article-DNND]

- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem. [URL: https://www.benchchem.com/application-notes/142/Reductive-Amination-Reactions-with-Piperazin-2-ylmethanol-Dihydrochloride]

- The sigma-1 receptor: roles in neuronal plasticity and disease. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3527885/]

- In Silico Prediction of Central Nervous System Activity of Compounds. Identification of Potential Pharmacophores by the TOPS-MODE Approach. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12435417/]

- Sigma-1 receptor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sigma-1_receptor]

- Reductive amination of piperazine. Reddit. [URL: https://www.reddit.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.

- 1-benzylpiperazine. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0084]

- The Mouse Forced Swim Test. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3157525/]

- Elevated Plus Maze. UCSF IACUC. [URL: https://iacuc.ucsf.

- HDAC6 Deficiency Has Moderate Effects on Behaviors and Parkinson's Disease Pathology in Mice. MDPI. [URL: https://www.mdpi.com/1422-0067/22/21/11568]

- In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Scientific Archives. [URL: https://www.scientificarchives.

- Radiometric Ligand-Binding Assays. Revvity. [URL: https://www.revvity.com/technologies/radiometric-assays/technologies/receptor-ligand-binding-assays]

- Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [URL: https://www.mdpi.com/2076-3425/12/11/1568]

- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. [URL: https://www.researchgate.

- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11515939/]

- Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11029140/]

- Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. [URL: https://www.researchgate.

- Screening tools to evaluate the neurotoxic potential of botanicals: building a strategy to assess safety. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2305370]

- Preparation of methyl tosylate, safe methylating agent. Sciencemadness. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=8183]

- Elevated Plus Maze. MMPC.org. [URL: https://mmpc.org/shared/document.aspx?id=333&docType=protocol]

- sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/cms/cms-content/services/in-vitro-pharmacology/radioligand-binding-assays/6210]

- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/29/16/3592]

- HDAC6 at the Intersection of Neuroprotection and Neurodegeneration. ResearchGate. [URL: https://www.researchgate.

- Video: The Mouse Forced Swim Test. JoVE. [URL: https://www.jove.com/v/2517/the-mouse-forced-swim-test]

- Elevated plus maze protocol. protocols.io. [URL: https://www.protocols.

- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [URL: https://www.creative-bioarray.com/protocol/pampa-protocol.htm]

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10175988/]

Sources

- 1. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. dovepress.com [dovepress.com]

- 6. Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

Topic: N4-Benzyl-2-(methylthioethyl)piperazine: A Comprehensive Guide to Solubility and Stability Studies

An In-Depth Technical Guide for Drug Development Professionals

Abstract

N4-Benzyl-2-(methylthioethyl)piperazine is a novel chemical entity incorporating a piperazine core, known for its utility in improving pharmacokinetic profiles, a lipophilic N-benzyl group, and a potentially labile methylthioethyl side chain. As with any new chemical entity (NCE) destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. We will delve into the causal rationale behind experimental designs, present detailed, field-proven protocols, and outline the development of a robust, stability-indicating analytical method. This document is intended for researchers, chemists, and formulation scientists engaged in the early-stage development of piperazine-containing drug candidates.

Introduction: Structural Rationale and Physicochemical Considerations

N4-Benzyl-2-(methylthioethyl)piperazine presents a fascinating scaffold from a medicinal chemistry perspective. The piperazine ring is a "privileged structure" in drug discovery, often incorporated to enhance aqueous solubility and bioavailability due to its two basic nitrogen atoms which can be protonated at physiological pH.[1][2] However, this hydrophilic core is appended with a bulky, non-polar N-benzyl group, which will significantly increase lipophilicity, potentially counteracting the solubility benefits of the piperazine moiety.

Furthermore, the 2-(methylthioethyl) side chain introduces a thioether linkage. While thioethers are found in numerous approved drugs, they are susceptible to oxidation, potentially forming sulfoxides and sulfones.[3][4] This represents a primary anticipated degradation pathway that must be rigorously investigated.

This guide will systematically address these structural features through a two-part investigation:

-

Part I: Solubility Profiling: Determining the intrinsic and pH-dependent aqueous solubility to predict its behavior in physiological environments.

-

Part II: Stability Assessment: Employing forced degradation studies to identify potential degradation pathways and developing a stability-indicating analytical method to ensure the purity and shelf-life of the drug substance.

Part I: Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For a basic compound like N4-Benzyl-2-(methylthioethyl)piperazine, solubility is expected to be highly dependent on pH. The un-ionized form will exhibit lower solubility, while the protonated, salt form at lower pH will be more soluble.

Causality Behind Experimental Choices

The choice of the Thermodynamic Shake-Flask Method is deliberate. It is the gold-standard for determining intrinsic solubility as it allows the system to reach true equilibrium, providing the most accurate and reliable data, which is essential for building a robust biopharmaceutical profile. We will assess solubility in a range of media to simulate the journey through the human gastrointestinal tract (pH 1.2 to 7.4) and to provide data for formulation development in non-aqueous systems.

Experimental Workflow: Solubility Determination

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Protocol: Shake-Flask Solubility

-

Preparation of Media: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid), and pH 7.4 (simulated blood pH). Also prepare vials with purified water and relevant organic solvents (e.g., ethanol, propylene glycol).

-

Sample Addition: Add an excess of N4-Benzyl-2-(methylthioethyl)piperazine to each vial to create a saturated solution. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

-

Sampling: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) and quantify the concentration using a pre-validated HPLC-UV method against a calibration curve prepared with a known standard of the compound.

Data Presentation: Expected Solubility Profile

The results should be summarized in a clear, tabular format.

| Solvent/Medium | pH | Solubility (µg/mL) | Classification |

| 0.1 N HCl | 1.2 | > 1000 | Very Soluble |

| Acetate Buffer | 4.5 | 450 | Soluble |

| Phosphate Buffer | 6.8 | 85 | Sparingly Soluble |

| Phosphate Buffer | 7.4 | 35 | Slightly Soluble |

| Purified Water | ~8.5 (predicted) | <10 | Very Slightly Soluble |

| Ethanol | N/A | > 2000 | Freely Soluble |

Note: Data are hypothetical and for illustrative purposes only.

Part II: Stability Assessment and Forced Degradation

Stability testing is a cornerstone of drug development, ensuring that a drug substance maintains its quality, purity, and potency over time.[5][6] Forced degradation (or stress testing) is performed to deliberately degrade the sample under more severe conditions than in accelerated stability studies.[7][8] The goals are to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method .[9][10]

Causality Behind Experimental Choices

The stress conditions are chosen based on ICH Q1A(R2) guidelines and the chemical structure of the molecule.[11][12]

-

Acid/Base Hydrolysis: The piperazine ring and potential amide linkages (if any were present) could be susceptible to hydrolysis, although the core structure is generally stable.

-

Oxidation: The thioether moiety is a prime target for oxidation. Hydrogen peroxide is a standard, aggressive oxidizing agent used to force this degradation pathway.

-

Thermal: Heat can provide the energy to overcome activation barriers for reactions that might occur over a long shelf-life.

-

Photostability: The aromatic benzyl group can absorb UV light, potentially leading to photolytic degradation.

The ultimate goal is to achieve 5-20% degradation of the parent compound.[7][11] This range is optimal because it generates a sufficient quantity of degradants for detection and characterization without destroying the sample, which could lead to uninformative secondary degradation.

Experimental Workflow: Forced Degradation & Method Development

Caption: Forced Degradation and Stability-Indicating Method Development Workflow.

Detailed Protocol: Forced Degradation Studies

For each condition, a solution of N4-Benzyl-2-(methylthioethyl)piperazine (e.g., 1 mg/mL) is prepared. A control sample is stored under normal conditions.

-

Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for a defined period (e.g., 2, 6, 12, 24 hours). Withdraw samples at each time point, neutralize with 1N NaOH, and dilute for analysis.

-

Base Hydrolysis: Add 1N NaOH and heat at 60-80°C for a defined period. Withdraw samples, neutralize with 1N HCl, and dilute for analysis.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature. This reaction is often rapid, so monitor at shorter time points (e.g., 0.5, 1, 2, 4 hours).

-

Thermal Degradation: Store the solid drug substance and a solution in an oven at an elevated temperature (e.g., 80°C) for several days.

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[13][14]

-

Column & Mobile Phase Selection: Start with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm). A typical mobile phase would consist of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol).

-

Initial Gradient: Run a broad gradient (e.g., 5% to 95% organic over 30 minutes) on a pooled mixture of all stressed samples. This will show the full range of degradants produced.

-

Method Optimization: Adjust the gradient slope, buffer pH, and organic modifier to achieve baseline separation (>1.5) between the parent peak and all degradant peaks.

-

Detection: Use a Photodiode Array (PDA) detector. This is crucial for a self-validating protocol. PDA allows for peak purity analysis, which confirms that the parent peak in a stressed sample is spectrally pure and not co-eluting with a hidden degradant.

Proposed Degradation Pathway

The thioether is the most likely site of degradation under oxidative stress.

Caption: Proposed Oxidative Degradation Pathway of the Thioether Moiety.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration | % Assay of Parent | % Total Impurities | Major Degradant Peak (RT) |

| Control | 24 h | 99.8% | 0.2% | N/A |

| 1N HCl, 80°C | 24 h | 98.5% | 1.5% | 4.5 min |

| 1N NaOH, 80°C | 24 h | 99.1% | 0.9% | None significant |

| 3% H₂O₂, RT | 4 h | 85.2% | 14.8% | 7.2 min (Sulfoxide) |

| Heat (Solid), 80°C | 5 days | 99.5% | 0.5% | None significant |

| Photolytic | ICH Q1B | 97.9% | 2.1% | 9.1 min |

Note: Data are hypothetical and for illustrative purposes only. RT = Retention Time.

Conclusion and Forward Look

This guide outlines a robust, scientifically-grounded strategy for the initial solubility and stability characterization of N4-Benzyl-2-(methylthioethyl)piperazine. The key takeaways for the development team are:

-

Solubility: The compound is predicted to exhibit classic pH-dependent solubility of a weak base. This must be confirmed experimentally to inform formulation strategies, particularly for oral dosage forms.

-

Stability: The primary liability is the thioether moiety, which is highly susceptible to oxidation. The developed stability-indicating HPLC method is critical for all future development, including long-term stability studies, formulation compatibility, and quality control.

By following these protocols, researchers can build a comprehensive data package that is trustworthy, scientifically sound, and serves as a solid foundation for advancing this promising NCE through the drug development pipeline.

References

-

A. K. Mandwal et al., "Piperazine skeleton in the structural modification of natural products: a review," Journal of Asian Natural Products Research, 2022. [Link]

-

Y. Zhang et al., "An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs," Journal of Pharmaceutical Sciences, 2022. [Link]

-

United Nations Office on Drugs and Crime, "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials," UNODC Publications, 2013. [Link]

-

ResolveMass Laboratories, "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects," ResolveMass Website, 2023. [Link]

-

M. B. M. Quimque et al., "Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin," ACS Omega, 2020. [Link]

-

M. W. Dong, "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices," LCGC International, 2020. [Link]

-

S. S. Rathod et al., "Stability Indicating HPLC Method Development: A Review," International Research Journal of Pharmacy and Medical Sciences, 2023. [Link]

-

ResearchGate, "Other drugs containing thioethers," ResearchGate Website, Accessed 2024. [Link]

-

Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability," Pharmaguideline Website, Accessed 2024. [Link]

-

ResearchGate, "Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures," ResearchGate Website, 2021. [Link]

-

ACS Publications, "Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers," Biomacromolecules, 2022. [Link]

-

PubChem, "1-Benzyl-2-phenylpiperazine," PubChem Database, Accessed 2024. [Link]

-

J. Varela et al., "Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity," European Journal of Medicinal Chemistry, 2023. [Link]

-

M. K. Singh and K. Singh, "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Pharmaceutical Analysis, 2015. [Link]

-

K. Kendre et al., "Stability Indicating HPLC Method Development: A Review," International Journal of Pharmacy & Pharmaceutical Research, 2023. [Link]

-

ResearchGate, "Stability Indicating HPLC Method Development: A Review," ResearchGate Website, 2015. [Link]

-

Cheméo, "Chemical Properties of 1-Benzylpiperazine," Cheméo Website, Accessed 2024. [Link]

-

ResearchGate, "Forced Degradation in Pharmaceuticals - A Regulatory Update," ResearchGate Website, 2022. [Link]

-

SINTEF, "Solid liquid solubility of piperazine," SINTEF Website, Accessed 2024. [Link]

-

S. Sharma and M. C. Sharma, "Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid," Indian Journal of Pharmaceutical Sciences, 2011. [Link]

-

MedCrave, "Forced Degradation Studies," MOJ Bioequivalence & Bioavailability, 2016. [Link]

- Google Patents, "N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)

-

U. Holzgrabe et al., "A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use," Journal of Pharmaceutical and Biomedical Analysis, 2019. [Link]

-

ACS Publications, "Bioactivation Potential of Thiophene-Containing Drugs," Chemical Research in Toxicology, 2019. [Link]

-

PubChem, "1-(Benzo[b]thiophen-4-yl)piperazine," PubChem Database, Accessed 2024. [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. researchgate.net [researchgate.net]

- 13. irjpms.com [irjpms.com]

- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Novelty of N4-Benzyl-2-(methylthioethyl)piperazine in Medicinal Chemistry

Foreword: The Untapped Potential of C2-Substituted Piperazines

The piperazine ring is a cornerstone of modern medicinal chemistry, forming the structural basis of a multitude of approved drugs with applications ranging from anticancer to antipsychotic therapies.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to be readily functionalized at the N1 and N4 positions.[3] However, the exploration of substitutions on the carbon atoms of the piperazine ring, particularly at the C2 position, remains a less-traveled path, offering a frontier for the discovery of novel chemical entities with unique biological activities. This guide delves into the prospective novelty of a specific, yet-to-be-fully-explored compound, N4-Benzyl-2-(methylthioethyl)piperazine, proposing its synthesis, potential mechanisms of action, and a comprehensive framework for its biological evaluation.

The Strategic Design of N4-Benzyl-2-(methylthioethyl)piperazine: A Trifecta of Functionality

The novelty of N4-Benzyl-2-(methylthioethyl)piperazine lies in the strategic combination of three key structural motifs, each contributing to a hypothesized pharmacological profile:

-

The N-Benzyl Group: The presence of a benzyl group on the N4 nitrogen is a well-established pharmacophore that can influence a compound's activity in several ways. It can enhance lipophilicity, potentially improving blood-brain barrier penetration, and can engage in crucial π-π stacking or hydrophobic interactions with biological targets.[4] Derivatives of N-benzylpiperazine are known to exhibit a range of central nervous system (CNS) activities.[5]

-

The Piperazine Core: As a privileged scaffold, the piperazine ring imparts favorable physicochemical properties, including aqueous solubility and the ability to form salts, which are advantageous for drug formulation.[6] The two nitrogen atoms can also act as hydrogen bond acceptors, contributing to target binding.

-

The 2-(Methylthioethyl) Side Chain: This is arguably the most intriguing feature of the molecule. The introduction of a flexible thioether side chain at the C2 position introduces a new vector for interaction with biological targets. Thioethers are known to coordinate with metal ions in metalloenzymes and can participate in hydrogen bonding and hydrophobic interactions. The sulfur atom's polarizability may also contribute to unique binding properties. Furthermore, the presence of a sulfur-containing moiety may open avenues for novel metabolic pathways or specific targeting of enzymes that recognize sulfur-containing substrates.

Proposed Synthesis of N4-Benzyl-2-(methylthioethyl)piperazine: A Step-by-Step Protocol

The synthesis of this asymmetrically substituted piperazine requires a strategic approach to ensure the correct placement of the distinct substituents on the ring. A plausible and efficient synthetic route is outlined below, leveraging established methodologies for the synthesis of 2-substituted piperazines.

Experimental Protocol: Synthesis of N4-Benzyl-2-(methylthioethyl)piperazine

Step 1: Synthesis of N-Boc-2-(methylthioethyl)piperazine

-

Reaction Setup: To a solution of commercially available N-Boc-piperazine (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).

-

Addition of Alkylating Agent: Slowly add 2-chloroethyl methyl sulfide (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Progression: Heat the mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(methylthioethyl)piperazine.

Step 2: Deprotection of the Boc Group

-

Acidic Cleavage: Dissolve the purified product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v).

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours until TLC indicates complete deprotection.

-

Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 2-(methylthioethyl)piperazine.

Step 3: N-Benzylation

-

Reaction Setup: Dissolve the 2-(methylthioethyl)piperazine from Step 2 in anhydrous acetonitrile. Add potassium carbonate (K₂CO₃, 2 equivalents).

-

Addition of Benzyl Bromide: Add benzyl bromide (1.1 equivalents) dropwise to the suspension at room temperature.

-

Reaction Completion: Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

-

Final Purification: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield the final compound, N4-Benzyl-2-(methylthioethyl)piperazine.

Hypothesized Biological Activities and Evaluation Protocols

The unique structural features of N4-Benzyl-2-(methylthioethyl)piperazine suggest several potential avenues for biological activity. Piperazine derivatives are well-documented for their anticancer, antimicrobial, and CNS effects.[2][7] The following section outlines detailed protocols for preliminary screening in these key therapeutic areas.

Anticancer Activity

The introduction of a lipophilic benzyl group and a flexible thioether side chain could facilitate interactions with various protein targets implicated in cancer.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of N4-Benzyl-2-(methylthioethyl)piperazine (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8][9]

Antimicrobial Activity

The piperazine nucleus is present in several antimicrobial agents, and the thioether moiety might enhance this activity.[10]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Culture Preparation: Grow the bacterial strains in Mueller-Hinton Broth (MHB) overnight at 37°C. Adjust the bacterial suspension to a McFarland standard of 0.5.

-

Serial Dilutions: Prepare two-fold serial dilutions of N4-Benzyl-2-(methylthioethyl)piperazine in MHB in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Central Nervous System (CNS) Activity

Given the prevalence of N-benzylpiperazine derivatives as CNS-active agents, it is plausible that our target compound could modulate neurotransmitter systems.[5]

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Source: Use commercially available human recombinant MAO-A and MAO-B enzymes.

-

Assay Principle: The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) using a fluorescent probe (e.g., Amplex Red).

-

Reaction Mixture: In a 96-well plate, combine the MAO enzyme, horseradish peroxidase, Amplex Red, and varying concentrations of N4-Benzyl-2-(methylthioethyl)piperazine.

-

Initiation of Reaction: Add the substrate to initiate the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.[12]

Data Presentation and Interpretation

The data generated from the proposed assays should be meticulously organized to facilitate clear interpretation and comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| N4-Benzyl-2-(methylthioethyl)piperazine | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Doxorubicin (Positive Control) | [Literature Value] | [Literature Value] | [Literature Value] |

Table 2: Hypothetical Antimicrobial Activity Data

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| N4-Benzyl-2-(methylthioethyl)piperazine | [Experimental Value] | [Experimental Value] |

| Ciprofloxacin (Positive Control) | [Literature Value] | [Literature Value] |

Table 3: Hypothetical MAO Inhibition Data

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

| N4-Benzyl-2-(methylthioethyl)piperazine | [Experimental Value] | [Experimental Value] |

| Pargyline (Positive Control) | [Literature Value] | [Literature Value] |

Conclusion and Future Directions

N4-Benzyl-2-(methylthioethyl)piperazine represents a novel chemical entity with significant potential in medicinal chemistry. The strategic incorporation of a C2-methylthioethyl side chain onto the well-established N-benzylpiperazine scaffold opens up new possibilities for target interactions and pharmacological profiles. The proposed synthetic route is robust and amenable to the generation of analogues for structure-activity relationship (SAR) studies. The outlined biological evaluation protocols provide a clear and comprehensive framework for elucidating the therapeutic potential of this compound. Should initial screenings yield promising results in any of the suggested therapeutic areas, further investigations, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling, would be warranted. The exploration of such novel C2-substituted piperazines is a critical step forward in the quest for new and effective therapeutic agents.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.

-

Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

-

Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. (n.d.). National Institutes of Health. [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules. (2024). International Journal of Current Microbiology and Applied Sciences. [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Royal Society of Chemistry. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). Journal of Emerging Technologies and Innovative Research. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

-

Clandestine synthesis routes for benzylpiperazine salts. (2004). ResearchGate. [Link]

-

Assembly of 2-substituted piperazines. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization, and antimicrobial screening of s-triazines linked with piperazine or aniline scaffolds. (2025). ResearchGate. [Link]

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. [Link]

- Method for the preparation of piperazine and its derivatives. (n.d.).

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers. [Link]

-

Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). National Institutes of Health. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). AIMS Press. [Link]

- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Google Scholar.

-

Piperazine skeleton in the structural modification of natural products: a review. (n.d.). National Institutes of Health. [Link]

-

Cytotoxicity of the four piperazine designer drugs after 72-h... (n.d.). ResearchGate. [Link]

-

Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. (n.d.). PubMed. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Publications. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Institutes of Health. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

-

Structure of cinnamyl piperazine derivatives as CNS agents. (n.d.). ResearchGate. [Link]

-

Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. (2013). Scientific Research Publishing. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]

-

Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025). RSC Publishing. [Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). National Institutes of Health. [Link]

-

Cytotoxicity studies. (2025). Russian Journal of Oncology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Russian Journal of Oncology [rjonco.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. ijcmas.com [ijcmas.com]

- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

Methodological & Application

Application Note: Quantitative Analysis of N4-Benzyl-2-(methylthioethyl)piperazine

Abstract

This technical document provides detailed analytical methods for the accurate quantification of N4-Benzyl-2-(methylthioethyl)piperazine, a piperazine derivative of interest in pharmaceutical research and development. Recognizing the diverse analytical capabilities of modern laboratories, this guide presents two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method following derivatization, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Piperazine Derivatives

Piperazine and its derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The N4-benzyl-2-(methylthioethyl)piperazine, a subject of growing interest, necessitates precise and reliable quantification methods to support pharmacokinetic studies, formulation development, and quality control processes. The inherent chemical properties of many piperazine derivatives, such as the potential lack of a strong native chromophore, present unique analytical challenges.[2][3] This application note addresses these challenges by providing comprehensive protocols that ensure specificity, accuracy, and precision.

The selection of an appropriate analytical technique is contingent upon the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Therefore, we present two distinct, yet complementary, approaches.

Physicochemical Properties of N4-Benzyl-2-(methylthioethyl)piperazine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. While specific experimental data for N4-Benzyl-2-(methylthioethyl)piperazine is not widely published, we can infer key characteristics from its structural analogues, such as 1-benzylpiperazine.

| Property | Inferred Value/Characteristic | Rationale and Impact on Analysis |

| Molecular Formula | C₁₄H₂₂N₂S | The presence of nitrogen and sulfur atoms can influence chromatographic behavior and ionization in mass spectrometry. |

| Molecular Weight | ~250.41 g/mol | Influences mass spectrometry settings and chromatographic retention. |

| UV Absorbance | Weak to moderate | The benzyl group provides some UV absorbance, but for trace-level quantification, derivatization may be necessary to enhance the signal.[2][4] |

| pKa | Two basic nitrogen atoms | The piperazine ring has two nitrogen atoms with different basicities, which will be protonated at acidic pH. This is a critical consideration for developing reversed-phase HPLC methods and for extraction procedures.[1] |

| Solubility | Likely soluble in organic solvents and acidic aqueous solutions. | This property guides the selection of appropriate diluents and extraction solvents. |

Method 1: HPLC-UV Quantification Following Pre-column Derivatization

This method is ideal for laboratories with standard HPLC-UV instrumentation and provides a cost-effective approach for quantification in less complex matrices, such as bulk drug substances or simple formulations. The core principle involves a chemical derivatization step to attach a chromophore to the piperazine nitrogen, thereby enhancing its detectability.[2]

Rationale for Derivatization

The piperazine moiety itself does not possess a strong UV chromophore, making direct detection at trace levels challenging.[3] By reacting the secondary amine of the piperazine ring with a derivatizing agent that contains a highly conjugated system, we can significantly increase the molar absorptivity of the analyte at a specific wavelength, thereby improving the sensitivity and selectivity of the method.[2][4]

Experimental Workflow: HPLC-UV

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol

3.3.1. Materials and Reagents

-

N4-Benzyl-2-(methylthioethyl)piperazine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl) or similar derivatizing agent[2]

-

Sodium borate buffer (pH 9.0)

-

Formic acid or Trifluoroacetic acid (TFA)

3.3.2. Standard and Sample Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of N4-Benzyl-2-(methylthioethyl)piperazine reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Accurately weigh the sample to obtain a theoretical concentration of N4-Benzyl-2-(methylthioethyl)piperazine within the calibration range and dissolve in methanol.

3.3.3. Derivatization Procedure

-

To 100 µL of each standard and sample solution in separate vials, add 200 µL of sodium borate buffer (pH 9.0).

-

Add 200 µL of a 1 mg/mL solution of NBD-Cl in acetonitrile.

-

Vortex the vials and heat at 60°C for 30 minutes in a water bath or heating block.

-

Cool the vials to room temperature.

-

Add 500 µL of the initial mobile phase to each vial and vortex.

3.3.4. HPLC Conditions

| Parameter | Condition | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for the derivatized, relatively nonpolar analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape and is compatible with mass spectrometry if method transfer is considered. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B | A gradient elution is necessary to ensure the separation of the derivatized analyte from the excess derivatizing agent and any potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection | UV at 470 nm | The wavelength of maximum absorbance for the NBD-Cl derivative. |

Method 2: LC-MS/MS Quantification for High Sensitivity

For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine) or the detection of trace-level impurities, LC-MS/MS is the method of choice.[5][6] This technique offers superior specificity by utilizing the mass-to-charge ratio of the parent ion and its characteristic fragment ions for quantification.

Rationale for LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This allows for the quantification of N4-Benzyl-2-(methylthioethyl)piperazine at very low concentrations, even in the presence of co-eluting matrix components.[6]

Experimental Workflow: LC-MS/MS

Caption: General workflow for LC-MS/MS analysis of biological samples.

Detailed Protocol

4.3.1. Materials and Reagents

-

N4-Benzyl-2-(methylthioethyl)piperazine reference standard

-

Stable isotope-labeled internal standard (IS), e.g., N4-Benzyl-d7-2-(methylthioethyl)piperazine (if available) or a structurally similar compound.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

4.3.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, standard, or blank, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile containing 0.1% formic acid.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4.3.3. LC-MS/MS Conditions

| Parameter | Condition | Justification |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A smaller dimension column is suitable for the lower flow rates used in LC-MS/MS, providing sharp peaks and good sensitivity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reversed-phase LC-MS. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reversed-phase LC-MS. |

| Gradient | A fast gradient optimized for the analyte's retention time to ensure high throughput. | |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Ensures reproducible chromatography. |

| Injection Volume | 5 µL | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms of the piperazine ring are readily protonated. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |

| MRM Transitions | To be determined empiricallyAnalyte: Q1 (Precursor Ion) → Q3 (Product Ion) IS: Q1 (Precursor Ion) → Q3 (Product Ion) | Precursor ion will be [M+H]⁺. Product ions are determined by infusing the analyte and IS into the mass spectrometer and performing a product ion scan. |

Method Validation

Both analytical methods must be validated to ensure they are fit for their intended purpose, in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8]

Validation Parameters

The following parameters should be assessed during method validation:

| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |

| Specificity/Selectivity | Yes | Yes | No interference at the retention time of the analyte. |

| Linearity | Yes | Yes | Correlation coefficient (r²) ≥ 0.99 |

| Range | Yes | Yes | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |

| Accuracy | Yes | Yes | Recovery of 80-120% (or tighter, depending on application). |

| Precision (Repeatability & Intermediate) | Yes | Yes | Relative Standard Deviation (RSD) ≤ 15% (20% at LLOQ for LC-MS/MS). |

| Limit of Detection (LOD) | Yes | Yes | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Yes | Yes | Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy. |

| Robustness | Yes | Yes | The method should be unaffected by small, deliberate variations in method parameters. |

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of N4-Benzyl-2-(methylthioethyl)piperazine. The choice between the HPLC-UV with derivatization and the LC-MS/MS method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. Proper method validation in accordance with ICH guidelines is crucial to ensure the generation of high-quality, defensible data in a regulated environment.

References

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

- Analytical Methods Committee. (2012). Analytical Methods. Royal Society of Chemistry.

- Florea, A. M., et al. (2011). Determination of piperazine derivatives in “Legal Highs”. Przeglad Lekarski, 68(8), 487-491.

- Al-Bayati, Y. K. N. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

- Al-Tannak, N. F., & Al-Bayati, Y. K. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4).

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

- de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 922.

- Gielsdorf, W., & Molnar, I. (1984). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Clinical Chemistry and Clinical Biochemistry, 22(6), 429-433.

- Gadzała-Kopciuch, R., et al. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]

- Raj, S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457.

- Adamska, I., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)

- Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(46), 26978-26985.

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-2-phenylpiperazine. PubChem. Retrieved from [Link]

-

AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

- Ingle, R. G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry, 157, 116768.

-

Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

-

Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

- Ray, A. K. (2022). Sample Preparation for Pharmaceuticals using A Bioanalytical Method.

- Google Patents. (n.d.). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.

- Lee, H. K. (2017). Chapter 1 Sample preparation for the analysis of drugs in biological fluids.

-

Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

- Baron, M. G., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 4(6), 1649-1658.

- Biotage. (2020).

- Wang, Y., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry, 12(10), 1656-1674.

-

National Center for Biotechnology Information. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. PubChem. Retrieved from [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Comprehensive GC-MS Protocol for the Analysis of N4-Benzyl-2-(methylthioethyl)piperazine and its Metabolites in Biological Matrices

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed application note and a robust protocol for the identification and potential quantification of N4-Benzyl-2-(methylthioethyl)piperazine and its primary metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation from biological matrices, derivatization, instrument parameters, and data interpretation, grounded in established principles of analytical chemistry and drug metabolism.

Guiding Principle and Method Rationale

The analysis of novel piperazine derivatives, such as N4-Benzyl-2-(methylthioethyl)piperazine, in a biological context is critical for understanding their pharmacokinetic and pharmacodynamic profiles. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique for this purpose, offering high chromatographic resolution and definitive structural identification through mass spectral data.[1]

However, piperazine derivatives often exhibit polarity and contain secondary amine functionalities, which can lead to poor peak shape and thermal instability during GC analysis. To overcome these challenges, this protocol employs a two-pronged strategy:

-